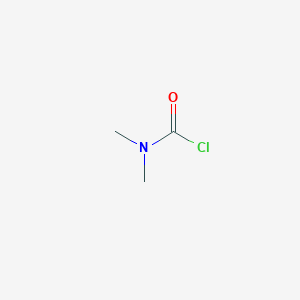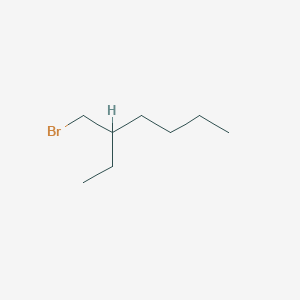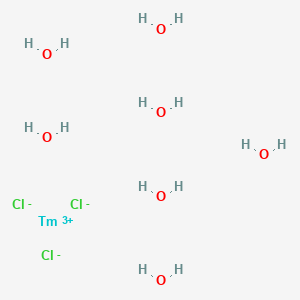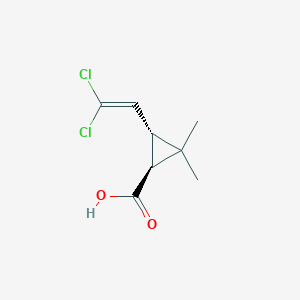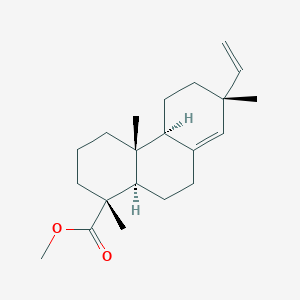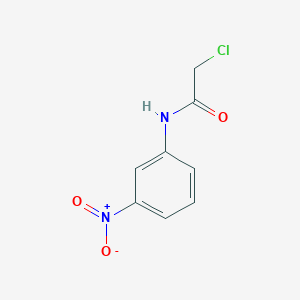
2-Chlor-N-(3-Nitrophenyl)acetamid
Übersicht
Beschreibung
2-chloro-N-(3-nitrophenyl)acetamide is an organic compound belonging to the acetanilide class. It is characterized by the presence of a chloro group at the second position and a nitro group at the third position on the phenyl ring, attached to an acetamide moiety. This compound is known for its antibacterial properties and is used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-nitrophenyl)acetamide is used in various scientific research applications, including:
Antibacterial studies: It has shown potential against bacterial strains such as Klebsiella pneumoniae.
Pharmacokinetic studies: Its pharmacokinetic profile is studied to understand its absorption, distribution, metabolism, and excretion.
Toxicological studies: Its cytotoxicity and mutagenicity are evaluated to assess its safety for potential therapeutic use.
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-(3-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial drugs .
Mode of Action
2-chloro-N-(3-nitrophenyl)acetamide interacts with its target, the penicillin-binding protein, by stabilizing the molecule in the target enzyme at the site . This interaction promotes cell lysis , leading to the death of the bacterial cell .
Biochemical Pathways
It’s known that the compound interferes with the function of penicillin-binding proteins, which are involved in the final stages of assembling the bacterial cell wall . This disruption leads to cell lysis and ultimately, the death of the bacterial cell .
Pharmacokinetics
Preliminary studies suggest that the compound has an excellent pharmacokinetic profile, indicating good parameters for oral use .
Result of Action
The result of the action of 2-chloro-N-(3-nitrophenyl)acetamide is the death of the bacterial cell. By interacting with the penicillin-binding protein and promoting cell lysis, the compound effectively kills the bacteria .
Biochemische Analyse
Biochemical Properties
2-chloro-N-(3-nitrophenyl)acetamide interacts with various enzymes and proteins in biochemical reactions . It has been suggested that this compound acts on penicillin-binding protein, promoting cell lysis .
Cellular Effects
The effects of 2-chloro-N-(3-nitrophenyl)acetamide on cells are significant. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-chloro-N-(3-nitrophenyl)acetamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(3-nitrophenyl)acetamide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of 2-chloro-N-(3-nitrophenyl)acetamide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-chloro-N-(3-nitrophenyl)acetamide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-chloro-N-(3-nitrophenyl)acetamide within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The subcellular localization of 2-chloro-N-(3-nitrophenyl)acetamide and its effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of 2-chloro-N-(3-nitrophenyl)acetamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Substituted acetamides.
Reduction: 2-chloro-N-(3-aminophenyl)acetamide.
Hydrolysis: 3-nitroaniline and acetic acid.
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-(3-nitrophenyl)acetamide is structurally similar to other acetanilide derivatives such as:
- 2-chloro-N-(4-nitrophenyl)acetamide
- 2-chloro-N-(2-nitrophenyl)acetamide
- N-(3-nitrophenyl)acetamide
The uniqueness of 2-chloro-N-(3-nitrophenyl)acetamide lies in the specific positioning of the chloro and nitro groups, which contributes to its distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
2-chloro-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBHRCPNMDOUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70906207 | |
| Record name | 2-Chloro-N-(3-nitrophenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70906207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-71-4 | |
| Record name | 2-Chloro-N-(3-nitrophenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70906207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(3-nitrophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the N—H bond in 2-chloro-N-(3-nitrophenyl)acetamide?
A1: The N—H bond in 2-chloro-N-(3-nitrophenyl)acetamide adopts an anti conformation with respect to the meta-nitro group on the phenyl ring. This conformation has been observed in similar compounds, such as 2,2-dichloro-N-(3-nitrophenyl)acetamide (3NPDCA) and 2,2,2-trichloro-N-(3-nitrophenyl)acetamide (3NPTCA) []. This structural feature is noteworthy as it can influence the molecule's interactions with other molecules.
Q2: How does the structure of 2-chloro-N-(3-nitrophenyl)acetamide compare to related compounds?
A2: The geometric parameters of 2-chloro-N-(3-nitrophenyl)acetamide are similar to those found in other acetanilide derivatives, including 2-chloro-N-(4-methylphenyl)acetamide and 2,2-dichloro-N-phenylacetamide [, ]. This suggests that despite variations in substituents on the phenyl ring, the core structure and potentially some properties remain consistent.
Q3: What type of intermolecular interactions are observed in the crystal structure of 2-chloro-N-(3-nitrophenyl)acetamide?
A3: Intermolecular N—H⋯O hydrogen bonds are observed in the crystal structure of 2-chloro-N-(3-nitrophenyl)acetamide [, ]. These interactions contribute to the packing arrangement of the molecules within the crystal lattice and can influence physical properties like melting point and solubility.
Q4: Can 2-chloro-N-(3-nitrophenyl)acetamide be synthesized and if so, what is a possible synthetic route?
A4: Yes, 2-chloro-N-(3-nitrophenyl)acetamide can be synthesized. One reported method involves reacting 3-nitroaniline with chloroacetyl chloride in the presence of acetone []. This reaction yields 2-chloro-N-(3-nitrophenyl)acetamide as the product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
